molecular formula C6H12O B1672222 4-Methylpentanal CAS No. 1119-16-0

4-Methylpentanal

Cat. No. B1672222
CAS RN: 1119-16-0
M. Wt: 100.16 g/mol
InChI Key: JGEGJYXHCFUMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07834009B2

Procedure details

A solution of diazo-acetic acid ethyl ester (555 mg, 4.86 mmol) in dichloromethane (8 mL) was treated with tin (II) chloride (88 mg, 0.463 mmol) and stirred vigorously at 25° C. A solution of 4-methyl-pentanal (464 mg, 4.63 mmol) in dichloromethane (2 mL) was added to the mixture dropwise over 10 min resulting in gas evolution. After the nitrogen evolution ceased (approximately 1 h), the reaction was extracted with brine and diethyl ether (2×80 mL). The organic layers were combined, dried over sodium sulfate, filtered and concentrated in vacuo. The crude material was purified by flash column chromatography (ISCO RediSep column, 0 to 7% ethyl acetate in hexanes) to afford the desired product, 6-methyl-3-oxo-heptanoic acid ethyl ester (478 mg, 55%), as a light yellow oil. 1H NMR (400 MHz, CDCl3) δ: 0.89 (6H, d, J=6.3 Hz), 1.26-1.29 (4H, m), 1.48-1.57 (2H, m), 2.53 (2H, t, J=7.4 Hz), 3.42 (2H, s), 4.18 (2H, quartet, J=7.6 Hz).
Quantity
555 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
464 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:8])[CH:5]=[N+]=[N-])[CH3:2].[Sn](Cl)Cl.[CH3:12][CH:13]([CH3:18])[CH2:14][CH2:15][CH:16]=[O:17]>ClCCl>[CH2:1]([O:3][C:4](=[O:8])[CH2:5][C:16](=[O:17])[CH2:15][CH2:14][CH:13]([CH3:18])[CH3:12])[CH3:2]

Inputs

Step One
Name
Quantity
555 mg
Type
reactant
Smiles
C(C)OC(C=[N+]=[N-])=O
Name
Quantity
88 mg
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
464 mg
Type
reactant
Smiles
CC(CCC=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred vigorously at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in gas evolution
CUSTOM
Type
CUSTOM
Details
(approximately 1 h)
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the reaction was extracted with brine and diethyl ether (2×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash column chromatography (ISCO RediSep column, 0 to 7% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(CCC(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 478 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.